Home > Products > Screening Compounds P61449 > [1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile
[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile - 1019024-86-2

[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile

Catalog Number: EVT-2943285
CAS Number: 1019024-86-2
Molecular Formula: C7H4N4
Molecular Weight: 144.137
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile represents a class of fused heterocyclic compounds characterized by the fusion of a 1,2,4-triazole ring with a pyridine ring, further substituted with a carbonitrile group at the 7th position of the triazolopyridine scaffold. This particular structural arrangement confers unique chemical properties and serves as a versatile building block in organic synthesis. Scientific research has focused on this compound class due to its diverse pharmacological activities, including potential applications as antipsychotic agents, phosphodiesterase inhibitors, and adenosine receptor antagonists. [ [], [], [], [], [] ]

Future Directions

Future research directions for [, , ]triazolo[4,3-a]pyridine-7-carbonitrile derivatives are promising and multi-faceted:

6-Amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano-[4,3-c]pyrazole-7-carbonitrile

    Compound Description: This compound serves as a precursor in the synthesis of various fused heterocyclic ring systems. It undergoes reactions with diverse reagents to yield thiopyrano[4,3-c]pyrazole, pyrazolo[4,3-c]pyridine, pyrazolo[3′,4′:4,5]thiopyrano[2,3-d]pyrimidine, and pyrazolo[4,3-c][1,2,4]triazolo[1,5-a]pyridine derivatives [].

    Relevance: While not directly containing the [, , ]Triazolo[4,3-a]pyridine core, this compound's synthetic elaboration leads to the formation of a pyrazolo[4,3-c][1,2,4]triazolo[1,5-a]pyridine derivative, showcasing a clear structural relationship through shared pyrazole and triazole moieties. This highlights the potential for synthetic pathways to bridge between different fused heterocyclic systems, including those containing the [, , ]Triazolo[4,3-a]pyridine scaffold.

3-Cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605)

    Compound Description: This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor. It exhibits improved potency, in vitro ADMET properties, a favorable hERG profile, and a good in vivo PK profile compared to earlier lead compounds [].

8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)

    Compound Description: This compound represents a further optimized mGlu2 PAM, displaying improved solubility, metabolic stability, and a reduced hERG inhibition liability compared to earlier analogs [].

7-(Arylidene/heteroylidene imino)-2-(3,4-dimethoxyphenyl)-5-oxo-1,5-dihydro-[1,2,4]triazolo[1,5-α]pyridine-6-carbonitrile derivatives

    Compound Description: This series of Schiff bases, derived from 7-amino-2-(3,4-dimethoxyphenyl)-5-oxo-1,5-dihydro-[1,2,4]triazolo[1,5-α]pyridine-6-carbonitrile, displays promising antibacterial and anti-inflammatory activities. Some compounds in this series exhibit potent antibacterial activity against various bacterial strains, with minimum inhibitory concentrations (MIC) lower than ciprofloxacin [].

    Relevance: These compounds share the [1,2,4]Triazolo[1,5-α]pyridine-6-carbonitrile core structure with the target compound. The presence of an arylidene/heteroylidene imino group at the 7-position highlights the feasibility of introducing diverse substituents at this position, potentially leading to compounds with varying biological activities. This series underscores the importance of exploring different substitution patterns on the [, , ]Triazolo[4,3-a]pyridine scaffold for medicinal chemistry applications.

This list provides a starting point for exploring the chemical space around [, , ]Triazolo[4,3-a]pyridine-7-carbonitrile and highlights its potential as a scaffold for developing compounds with various biological activities.

Overview

[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the class of triazoles fused with pyridine. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The molecular formula for [1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is C7H5N5C_7H_5N_5, and it has garnered interest due to its structural properties and reactivity.

Source and Classification

This compound is classified as a triazole due to the presence of a five-membered ring containing three nitrogen atoms. It is specifically categorized under N-heterocycles, which are compounds featuring nitrogen atoms within their cyclic structures. The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives has been explored in various studies, highlighting its relevance in organic synthesis and pharmacology .

Synthesis Analysis

Methods and Technical Details

The synthesis of [1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile can be achieved through several methodologies:

  1. Palladium-Catalyzed Addition: One efficient method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine. This reaction occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration under microwave irradiation in acetic acid .
  2. Three-Component Reactions: Another approach utilizes a one-pot three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. The reaction conditions can be optimized using APTS (ammonium persulfate) as a catalyst in ethanol to yield high purity products .
  3. Electrochemical Methods: Recent advancements include electrochemically induced cyclization reactions that allow for the synthesis of triazolo derivatives without the need for transition metals or external oxidants. This method provides good functional group compatibility and scalability .
Molecular Structure Analysis

Structure and Data

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile features a triazole ring fused to a pyridine ring with a carbonitrile group at the seventh position. The compound exhibits distinct electronic properties due to the presence of multiple nitrogen atoms that contribute to its reactivity.

Key structural data include:

  • Molecular Formula: C7H5N5C_7H_5N_5
  • Molecular Weight: 161.15 g/mol
  • CAS Number: 1234616-66-0

Spectroscopic analysis techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of [1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile can be attributed to its functional groups:

  1. Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  2. Cyclization Reactions: The compound can participate in cyclization reactions with various electrophiles to form more complex heterocyclic structures.
  3. Biological Activity: Studies have shown that derivatives of this compound exhibit significant biological activities such as antiproliferative effects against cancer cell lines .
Mechanism of Action

Process and Data

The mechanism of action for compounds derived from [1,2,4]triazolo[4,3-a]pyridine involves interactions at the molecular level with biological targets:

  • Inhibition of Enzymes: Many derivatives act as inhibitors for specific enzymes involved in cancer proliferation or angiogenesis.
  • Receptor Modulation: Some compounds may interact with cellular receptors such as vascular endothelial growth factor receptors (VEGFR), influencing signaling pathways critical for tumor growth.

Quantitative structure-activity relationship (QSAR) studies are often employed to predict the biological activity based on structural modifications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of [1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile include:

  • Appearance: Typically appears as white to off-white crystalline solids.
  • Melting Point: The melting point ranges around 245–246 °C depending on purity.

Chemical properties include:

  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature.

Analytical techniques such as HPLC (High Performance Liquid Chromatography) are used for assessing purity and stability over time .

Applications

Scientific Uses

[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a scaffold for designing new pharmaceuticals targeting various diseases including cancer.
  2. Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.
  3. Biological Research: Compounds derived from this structure are studied for their potential as anti-inflammatory agents or neuroprotective drugs.
Introduction to the [1,2,4]Triazolo[4,3-a]pyridine Scaffold

The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a privileged bicyclic heterocycle in contemporary medicinal chemistry, formed through the fusion of a 1,2,4-triazole ring with a pyridine moiety at specific bond positions. This molecular architecture creates a compact, electron-deficient system with remarkable potential for structural diversification. The scaffold's inherent polarity and hydrogen-bonding capability facilitate targeted interactions with biological macromolecules, while its aromatic character ensures metabolic stability—a crucial factor in drug design. Position-specific substitution patterns, particularly at the 3-, 6-, and 7-positions, dramatically influence the molecule's electronic distribution, lipophilicity, and three-dimensional conformation. Among these derivatives, the 7-carbonitrile-substituted compounds have emerged as particularly significant due to the versatile reactivity of the cyano group and its profound influence on the molecule's overall bioactivity profile [2] [3].

Structural and Functional Significance in Heterocyclic Chemistry

The [1,2,4]triazolo[4,3-a]pyridine core exhibits distinctive electronic properties arising from the synergistic effects of its nitrogen-rich fused ring system. The triazole ring contributes π-electron deficiency and acts as a hydrogen bond acceptor, while the pyridine ring offers a basic nitrogen atom capable of coordination or protonation. Crystallographic studies reveal that this scaffold typically adopts a coplanar conformation in the solid state, facilitating strong intermolecular interactions such as π-stacking and hydrogen bonding. For example, XRD analysis of related derivatives demonstrates crystallization in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell, featuring intermolecular N–H⋯N hydrogen bonds forming characteristic R₂²(8) graph motifs [3].

The introduction of a cyano group at the 7-position, as in [1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile, introduces significant electronic perturbations. The strongly electron-withdrawing cyano group (-C≡N) reduces electron density across the fused ring system, particularly at adjacent positions. This modification enhances the molecule's susceptibility to nucleophilic substitution reactions, where nucleophiles preferentially attack the electrophilic carbon of the cyano group. Additionally, the cyano group can undergo hydrolysis reactions under acidic or basic conditions to yield carboxylic acid derivatives, serving as a synthetic handle for further derivatization. When paired with other electron-withdrawing substituents like a trifluoromethyl group at the 3-position (e.g., 7-cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine), the molecule exhibits enhanced lipophilicity (XLogP3 ≈ 1.8) while maintaining moderate water solubility due to its hydrogen-bonding capacity (H-bond acceptor count = 6) [2].

Table 1: Key Molecular Properties of Representative Triazolopyridine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)XLogP3Hydrogen Bond Acceptor CountNotable Functional Groups
[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrileC₇H₄N₄144.140.9 (est.)4Cyano
7-Cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridineC₈H₃F₃N₄212.131.86Cyano, Trifluoromethyl
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acidC₇H₅N₃O₂163.130.434Carboxylic acid
[1,2,4]Triazolo[4,3-a]pyridin-3-amineC₆H₆N₄134.14-0.4 (est.)4Primary amino

The optical properties of triazolopyridine derivatives, particularly those bearing electron-withdrawing substituents, have gained significant attention. Experimental measurements reveal substantial Stokes shifts—approximately 9410 cm⁻¹ for the triazole ring and 7625 cm⁻¹ for the pyridine ring—indicating significant energy loss between absorption and emission events. These properties, combined with the molecule's ability to function as a bidentate or tridentate ligand through its nitrogen atoms, enable applications beyond medicinal chemistry, including the development of luminescent sensors and materials with tailored photophysical characteristics. Computational studies using density functional theory (DFT) at the B3LYP/6-311G(2d,2p) level provide insights into the frontier molecular orbitals, revealing that the HOMO-LUMO energy gaps in these compounds correlate with their observed spectroscopic behavior [3].

Historical Evolution of Triazolopyridine Derivatives in Medicinal Chemistry

The medicinal exploration of triazolopyridine derivatives began in earnest during the late 20th century, with pioneering work focused on their central nervous system activities. The antidepressant drug trazodone, first synthesized in the 1970s and approved by the FDA in 1982, represents a landmark achievement in this chemical class. Although trazodone features a triazolopyridinone structure rather than the unmodified triazolopyridine scaffold, its clinical success validated the broader pharmacological potential of triazole-fused pyridine systems and spurred further investigation into structurally related compounds. Throughout the 1980s and 1990s, medicinal chemists systematically explored structure-activity relationships (SAR) around the triazolopyridine core, leading to the identification of key pharmacophores responsible for diverse biological activities [3].

The early 2000s witnessed a significant expansion in the therapeutic applications of triazolopyridine derivatives, driven by advances in synthetic methodology and molecular pharmacology. Researchers discovered that specific substitution patterns conferred potent antifungal, antibacterial, and insecticidal activities. For instance, derivatives bearing halogen atoms or alkyl groups at various positions demonstrated promising activity against agricultural pests, while others showed efficacy against pathogenic fungi and bacteria in preclinical models. Concurrently, the development of novel adenosine receptor ligands based on the triazolopyridine scaffold emerged as a promising strategy for treating neurological disorders. This period also saw the first reports of triazolopyridines acting as HIF prolyl hydrolase inhibitors and myeloperoxidase inhibitors, highlighting the scaffold's versatility in targeting diverse enzyme classes [3].

Table 2: Historical Development Milestones of Triazolopyridine Derivatives

Time PeriodKey DevelopmentsTherapeutic Areas Targeted
1970s-1980sDevelopment of trazodone as a triazolopyridinone antidepressantDepression, Anxiety
1990sSynthesis of simplified triazolopyridine analogs with anticonvulsant activityEpilepsy, Seizure disorders
Early 2000sDiscovery of potent antifungal and insecticidal triazolopyridinesAgricultural chemistry, Infectious diseases
Mid 2000sIdentification of adenosine receptor antagonists and enzyme inhibitorsNeurological disorders, Inflammatory conditions
2010-PresentDesign of 7-carbonitrile derivatives as mGluR2 modulators for psychiatric disordersSchizophrenia, Anxiety disorders, Cognitive impairment

The introduction of carbonitrile substituents at the 7-position represents a more recent evolution in this chemical space, gaining prominence around the early 2010s. This structural innovation was largely driven by the need to enhance blood-brain barrier penetration for CNS-targeted therapeutics while maintaining optimal metabolic stability. The carbonitrile group offered a favorable balance of steric demand, electronic properties, and potential for further chemical transformation. Patent literature from this period reveals a strategic focus on 7-cyano triazolopyridines as metabotropic glutamate receptor 2 (mGluR2) agonists and positive allosteric modulators, reflecting a paradigm shift toward targeting GPCRs for psychiatric indications. The WO2010130424A1 patent (2010) specifically claims 1,2,3-triazolo[4,3-a]pyridine derivatives, including carbonitrile-substituted analogs, for treating neurological and psychiatric disorders through mGluR2 modulation—a testament to the growing importance of this substitution pattern [3] .

Therapeutic Relevance of Carbonitrile-Substituted Triazolopyridines

The strategic incorporation of a carbonitrile group at the 7-position of the triazolopyridine scaffold has yielded compounds with exceptional pharmacological profiles, particularly in neurological and psychiatric disorders. The 7-carbonitrile derivatives exhibit optimized drug-like properties, including balanced lipophilicity for CNS penetration, metabolic stability against oxidative degradation, and reduced susceptibility to first-pass metabolism. These properties stem from the unique electronic and steric contributions of the cyano group, which modulates the molecule's overall polarity while maintaining a relatively low molecular weight—a critical factor in drug design [2].

The most extensively studied therapeutic application of these derivatives lies in their modulation of metabotropic glutamate receptors (mGluRs), specifically mGluR2. As described in patent WO2010130424A1, 7-cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine and structurally related compounds function as potent mGluR2 agonists or positive allosteric modulators (PAMs). This mechanism offers significant advantages for treating psychiatric disorders characterized by glutamatergic dysregulation. By enhancing mGluR2 signaling, these compounds can normalize excessive glutamate release without causing complete receptor blockade, potentially avoiding the adverse effects associated with direct ionotropic glutamate receptor antagonists. Preclinical evidence suggests that such compounds may address treatment-resistant depression, generalized anxiety disorder, and cognitive symptoms associated with schizophrenia through this precise neuromodulatory mechanism .

Beyond mGluR2 modulation, 7-carbonitrile triazolopyridines demonstrate multifaceted bioactivities through interactions with diverse biological targets:

  • Serotonin Receptor Interactions: Certain derivatives exhibit affinity for 5-HT receptors, particularly 5-HT₂A, which plays a crucial role in mood regulation and perception. By modulating serotonergic signaling, these compounds show potential for treating mood disorders and psychotic symptoms [3].

  • Enzyme Inhibition: The electron-deficient nature of the 7-cyano-substituted scaffold facilitates interactions with enzyme active sites. Specific derivatives act as histone demethylase activators, 11β-HSD1 inhibitors (relevant to metabolic disorders), and tubulin polymerization inhibitors (with antiproliferative potential), though the 7-carbonitrile derivatives are primarily explored for CNS applications [3].

  • Ion Channel Modulation: Emerging evidence suggests activity at voltage-gated ion channels, potentially contributing to anticonvulsant effects observed in some preclinical models of epilepsy .

Table 3: Biological Activities of 7-Carbonitrile Triazolopyridine Derivatives

Therapeutic AreaMolecular TargetBiological ActivityPotential Clinical Applications
PsychiatryMetabotropic glutamate receptor 2 (mGluR2)Agonism / Positive allosteric modulationSchizophrenia (particularly cognitive/negative symptoms), Anxiety disorders
NeurologyGlutamate receptorsTargeted modulation of glutamatergic signalingNeuroprotection (e.g., in ischemia), Epilepsy
Mood DisordersSerotonin receptors (5-HT₂A)Antagonism / Functional inhibitionMajor depressive disorder, Bipolar disorder, Treatment-resistant depression
Cognitive DisordersMultiple CNS targetsEnhancement of synaptic plasticity and neuroprotectionAlzheimer's disease, Vascular dementia, Cognitive impairment

The structural versatility of the 7-carbonitrile derivatives enables precise optimization for target engagement and selectivity. For example, introducing a trifluoromethyl group at position 3 enhances both lipophilicity and metabolic stability, as evidenced by the advanced development candidate 7-cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine. The trifluoromethyl group's strong electron-withdrawing effect synergizes with the 7-cyano substituent to create a dipolar molecular architecture that promotes high-affinity binding to target proteins. Moreover, the synthetic accessibility of these compounds—through multi-step protocols involving cyclization, trifluoromethylation, and cyanation—supports robust structure-activity relationship studies, enabling medicinal chemists to fine-tune pharmacological profiles for specific therapeutic applications [2] .

Properties

CAS Number

1019024-86-2

Product Name

[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

Molecular Formula

C7H4N4

Molecular Weight

144.137

InChI

InChI=1S/C7H4N4/c8-4-6-1-2-11-5-9-10-7(11)3-6/h1-3,5H

InChI Key

SFQKJIRXTQSSNF-UHFFFAOYSA-N

SMILES

C1=CN2C=NN=C2C=C1C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.